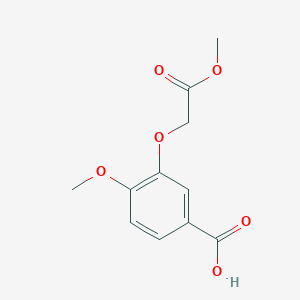

4-Methoxy-3-(2-methoxy-2-oxoethoxy)benzoic acid

Description

Contextualization within Benzoic Acid Derivative Chemistry

Benzoic acid and its derivatives are a class of aromatic carboxylic acids that serve as crucial building blocks in the synthesis of a wide array of bioactive molecules. researchgate.net Historically discovered in the 16th century, benzoic acid's simple, stable ring structure allows for straightforward functionalization, making it a versatile starting material for complex chemical synthesis. researchgate.netpreprints.org

These derivatives are prevalent in nature, found in compounds like gallic acid and vanillin, and form the core of numerous synthetic drugs, including furosemide (B1674285) and benzocaine. researchgate.netpreprints.org The research interest in benzoic acid derivatives stems from their demonstrated potential in developing therapeutic agents, particularly in the field of oncology. preprints.orgnih.gov The subject compound, 4-Methoxy-3-(2-methoxy-2-oxoethoxy)benzoic acid, is a polysubstituted derivative, featuring a carboxylic acid group, a methoxy (B1213986) group, and an ester-containing side chain. This specific arrangement of functional groups makes it a molecule of interest for exploring new chemical space and potential biological activities, fitting into the broader trend of synthesizing novel benzoic acid analogs for drug discovery and material science. sci-hub.seresearcher.life

Significance of the Methoxy and Ester Moieties in Molecular Design

The specific functional groups, or moieties, attached to the benzoic acid core largely determine the compound's physicochemical properties and biological activity. In this compound, the methoxy and ester groups are of particular importance.

The ester moiety (-COOR') is another fundamental functional group in organic chemistry and molecular design. solubilityofthings.com Esters are found in a vast range of natural products, often contributing to the flavors and fragrances of fruits and flowers. solubilityofthings.comwikipedia.org In medicinal chemistry, the ester group is highly valued for several reasons. It can act as a hydrogen bond acceptor, is a common structural motif in pharmaceuticals, and is widely used in prodrug design. mdpi.comacs.org The esterification of a more polar carboxylic acid can improve a drug's membrane permeability and oral absorption, with the ester being subsequently hydrolyzed by enzymes in the body to release the active carboxylic acid form. acs.org Furthermore, esters serve as versatile synthetic intermediates, enabling the construction of more complex molecules. solubilityofthings.com

Table 2: Roles of Key Functional Moieties in Molecular Design

| Moiety | Common Roles in Chemical & Drug Design |

|---|---|

| Methoxy Group | Modulates lipophilicity and electronic properties. tandfonline.com Acts as a hydrogen bond acceptor. tandfonline.com Can improve metabolic stability and binding affinity. nih.govresearchgate.net Used to explore protein binding pockets. tandfonline.com |

| Ester Group | Common in natural products and pharmaceuticals. solubilityofthings.commdpi.com Used in prodrug strategies to enhance bioavailability. acs.org Serves as a versatile handle for further chemical synthesis. solubilityofthings.com Can participate in hydrogen bonding. acs.org |

Overview of Current Research Landscape and Emerging Trends

While specific research focusing exclusively on this compound is not extensively published, the current research landscape for closely related benzoic acid derivatives provides a clear indication of its potential areas of application. The overarching trend is the design and synthesis of novel derivatives for targeted therapeutic interventions.

Research is actively exploring substituted benzoic acids as inhibitors for a variety of enzymes. For instance, a series of benzoic acid derivatives were synthesized and tested for their ability to inhibit influenza neuraminidase, a key target for antiviral drugs. acs.org Similarly, compounds derived from 3-methoxy-4-hydroxybenzoic acid, a direct precursor to the subject compound's structural class, have been used as starting materials in the synthesis of potent kinase inhibitors like Bosutinib, which targets enzymes implicated in certain types of cancer. mdpi.com

Another significant trend is the development of multi-target drugs for complex diseases like Alzheimer's. Novel benzoic acid derivatives have been designed to simultaneously inhibit multiple enzymes, such as acetylcholinesterase and carbonic anhydrases, which are involved in the disease's pathology. sci-hub.se Furthermore, other methoxybenzoic acid derivatives have been investigated for their anti-inflammatory, antioxidant, and anticancer properties. nih.govphcog.com These studies underscore a clear trajectory in chemical research: the strategic modification of the benzoic acid scaffold with functional groups like methoxy and ester-containing chains to create highly specific and potent bioactive molecules. The compound this compound represents a modern example of such a scaffold, poised for evaluation in these emerging therapeutic areas.

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Benzoic acid |

| Gallic acid |

| Vanillin |

| Furosemide |

| Benzocaine |

| Bosutinib |

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-3-(2-methoxy-2-oxoethoxy)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O6/c1-15-8-4-3-7(11(13)14)5-9(8)17-6-10(12)16-2/h3-5H,6H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEQADSXQFMGTJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)O)OCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 4 Methoxy 3 2 Methoxy 2 Oxoethoxy Benzoic Acid

Established Synthetic Pathways to the Core Benzoic Acid Framework

The foundational structure of the target molecule is 3-hydroxy-4-methoxybenzoic acid, commonly known as isovanillic acid. This starting material is a readily available compound, often derived from the oxidation of isovanillin. The presence of a free carboxylic acid and a phenolic hydroxyl group on the same molecule necessitates a strategic approach to selective functionalization.

A common and effective strategy involves the initial protection of the carboxylic acid group, typically through esterification. This prevents the acidic proton of the carboxyl group from interfering with the base-catalyzed alkylation of the phenolic hydroxyl group in the subsequent step. The methyl ester, methyl 3-hydroxy-4-methoxybenzoate, is a frequently utilized intermediate due to the ease of its formation and subsequent hydrolysis back to the carboxylic acid. mdpi.com

The esterification can be achieved under standard conditions, for instance, by reacting 3-hydroxy-4-methoxybenzoic acid with methanol (B129727) in the presence of a catalytic amount of a strong acid like thionyl chloride. mdpi.com

Alkylation and Esterification Reactions for Side Chain Introduction

With the carboxylic acid group protected as a methyl ester, the key transformation is the introduction of the 2-methoxy-2-oxoethoxy side chain onto the phenolic oxygen. This is typically accomplished via a Williamson ether synthesis. wikipedia.org

The O-alkylation of the phenolic hydroxyl group of methyl 3-hydroxy-4-methoxybenzoate is the cornerstone of the synthesis for the target molecule. This nucleophilic substitution reaction involves the deprotonation of the phenol (B47542) to form a more nucleophilic phenoxide, which then attacks an appropriate electrophile.

A standard and effective method for this transformation is the reaction of methyl 3-hydroxy-4-methoxybenzoate with an alkyl halide, such as methyl chloroacetate (B1199739) or methyl bromoacetate, in the presence of a base. mdpi.com A published synthesis of a similar compound, methyl 3-(3-chloropropoxy)-4-methoxybenzoate, demonstrates a highly efficient alkylation of methyl 3-hydroxy-4-methoxybenzoate. mdpi.com In this procedure, potassium carbonate serves as the base, and dimethylformamide (DMF) is used as the solvent. The reaction proceeds at a moderate temperature of 70°C for 4 hours, affording the desired product in a high yield of 94.7%. mdpi.com This established protocol provides a reliable framework for the synthesis of the target molecule's precursor.

Table 1: Reaction Conditions for the O-Alkylation of Methyl 3-hydroxy-4-methoxybenzoate

| Parameter | Condition |

|---|---|

| Starting Material | Methyl 3-hydroxy-4-methoxybenzoate |

| Alkylating Agent | 1-bromo-3-chloropropane |

| Base | Potassium carbonate (K₂CO₃) |

| Solvent | Dimethylformamide (DMF) |

| Temperature | 70°C |

| Reaction Time | 4 hours |

| Yield | 94.7% |

Data from a synthesis of a structurally similar compound. mdpi.com

The term "esterification" in this context primarily refers to the introduction of the ester-containing side chain (methoxyethoxy group) rather than the modification of the primary benzoic acid functionality. The final step in the synthesis, after the successful O-alkylation of the protected benzoic acid, is the deprotection (hydrolysis) of the methyl ester to yield the final product, 4-Methoxy-3-(2-methoxy-2-oxoethoxy)benzoic acid.

This hydrolysis is typically carried out under basic conditions, for example, using lithium hydroxide (B78521) in a mixture of methanol, tetrahydrofuran, and water, followed by acidification to precipitate the desired carboxylic acid. chemicalbook.com

The efficiency of the Williamson ether synthesis can be significantly influenced by the choice of reaction parameters. Optimization of temperature, solvent, and the use of catalysts can lead to higher yields, shorter reaction times, and improved process sustainability.

Temperature: The reaction temperature is a critical factor. While the reported synthesis was conducted at 70°C, adjusting the temperature can impact the reaction rate. mdpi.com Higher temperatures may accelerate the reaction but can also lead to side reactions, whereas lower temperatures may require longer reaction times.

Solvent: The choice of a polar aprotic solvent like DMF is common for SN2 reactions as it effectively solvates the cation of the base while leaving the nucleophilic anion relatively free. mdpi.com Other solvents such as acetone (B3395972) or acetonitrile (B52724) could also be employed.

Catalysis: The use of phase-transfer catalysts (PTCs) can be particularly beneficial in O-alkylation reactions. PTCs, such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide - TBAB), facilitate the transfer of the phenoxide ion from an aqueous or solid phase to an organic phase where the alkylating agent is present. This can enhance the reaction rate and allow for the use of milder reaction conditions.

Novel Synthetic Routes and Green Chemistry Approaches

In line with the principles of green chemistry, recent research has focused on developing more environmentally friendly and efficient synthetic methods. These approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

Modern techniques such as microwave-assisted and ultrasound-assisted synthesis have been shown to significantly accelerate the Williamson ether synthesis, often leading to higher yields in shorter reaction times and sometimes under solvent-free conditions. researchgate.netsemanticscholar.org For instance, microwave irradiation in the presence of a solid support like CsF-Celite can facilitate the reaction between alcohols and alkyl halides efficiently. researchgate.net Similarly, the combined use of microwave and ultrasound has been reported to promote the Williamson reaction effectively without the need for phase-transfer catalysts. researchgate.net

Another green approach involves the use of dimethyl carbonate (DMC) as an environmentally benign methylating agent, replacing toxic reagents like dimethyl sulfate (B86663) and methyl halides. mdpi.comunive.it The O-methylation of phenols with DMC can be achieved with high selectivity using catalysts such as potassium carbonate. unive.it While this is for methylation, the principle of using greener reagents is a key aspect of modern synthetic design.

For molecules with multiple reactive sites, such as dihydroxybenzoic acids, achieving chemo- and regioselectivity is a significant synthetic challenge. The selective alkylation of one phenolic hydroxyl group over another is crucial for obtaining the desired product without the need for extensive protection-deprotection steps.

Research into the regioselective alkylation of phenols has shown that the choice of base can play a critical role. For example, in the alkylation of 2,4-dihydroxybenzaldehydes, the use of cesium bicarbonate (CsHCO₃) has been shown to provide excellent regioselectivity for the 4-hydroxy group, minimizing the formation of the bis-alkylated product. nih.gov This is attributed to the favorable basicity and higher solubility of the cesium salt. nih.gov Such strategies could be conceptually applied to precursors of the target molecule if multiple reactive hydroxyl groups were present, ensuring a more efficient and atom-economical synthesis.

Table 2: Comparison of Synthetic Approaches for O-Alkylation

| Method | Key Features | Advantages |

|---|---|---|

| Conventional Heating | Standard laboratory heating with solvents like DMF. | Reliable and well-established. |

| Microwave-Assisted | Use of microwave irradiation to accelerate the reaction. | Drastically reduced reaction times, often higher yields. researchgate.net |

| Ultrasound-Assisted | Application of ultrasonic waves to enhance reactivity. | Can promote reactions without PTCs, good for heterogeneous systems. semanticscholar.org |

| Phase-Transfer Catalysis | Employs catalysts to facilitate reactions between different phases. | Milder reaction conditions, improved rates. |

| Green Reagents (e.g., DMC) | Use of environmentally benign alkylating agents. | Reduced toxicity and environmental impact. mdpi.comunive.it |

Development of Catalyst-Free or Environmentally Benign Methods

The pursuit of green chemistry principles has driven the development of catalyst-free and environmentally benign methods for the synthesis of ether compounds like this compound. The key transformation in its synthesis is the Williamson ether synthesis, which traditionally involves a phenolic compound and an alkyl halide in the presence of a base.

Solvent-Free Approaches: One significant advancement is the move towards solvent-free reaction conditions. Etherification of phenols can be performed efficiently in the presence of solid bases such as potassium carbonate or sodium bicarbonate without any solvent. researchgate.net This approach not only reduces waste and environmental impact but can also lead to rapid reactions at lower temperatures, yielding products with high purity. researchgate.net

Green Solvent Systems: When a solvent is necessary, the focus shifts to more environmentally friendly options. Traditional solvents like DMF (N,N-dimethylformamide) and acetonitrile, while effective, pose environmental and health risks. wikipedia.org Research has explored the use of aqueous media, often in conjunction with surfactants or phase-transfer catalysts, to facilitate the reaction between the water-insoluble organic reactants. researchgate.netfrancis-press.com This methodology presents a greener alternative for O-alkylation reactions. researchgate.net

Alternative Energy Sources: Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. In the context of the Williamson ether synthesis, microwave irradiation can significantly reduce reaction times and improve yields, often under solvent-free conditions, thereby aligning with the principles of green chemistry.

Catalytic Innovations: While the classic Williamson synthesis is often base-mediated rather than truly catalytic, efforts have been made to develop catalytic versions that are more atom-economical. acs.org For instance, the use of catalytic quantities of a soluble iodide salt can significantly improve the reaction rate when less reactive alkylating agents like alkyl chlorides are used. chemeurope.com Furthermore, advancements have been made in developing recyclable, solid-supported catalysts that simplify product purification and minimize waste.

The table below illustrates a comparison between a conventional and a greener approach to the Williamson ether synthesis step for a similar phenolic substrate.

| Parameter | Conventional Method | Greener Alternative |

|---|---|---|

| Solvent | DMF or Acetonitrile | Solvent-free or Aqueous with Surfactant |

| Base | Sodium Hydride (NaH) | Potassium Carbonate (K2CO3) |

| Temperature | 50-100 °C | Room Temperature to 50 °C |

| Reaction Time | 1-8 hours | 30 minutes - 2 hours |

| Work-up | Aqueous quench, extraction | Filtration, minimal extraction |

Scale-Up Considerations for Laboratory and Industrial Synthesis

Transitioning the synthesis of this compound from a laboratory setting to industrial-scale production involves addressing several critical challenges related to safety, efficiency, and cost-effectiveness. The primary reaction, the Williamson ether synthesis, requires careful management of reaction conditions.

Process Safety and Control: The reaction is often exothermic, particularly during the deprotonation of the phenol with a strong base like sodium hydride. On a large scale, efficient heat dissipation is crucial to prevent thermal runaway. This requires reactors with adequate cooling capacity and careful control over the rate of reagent addition. The use of less reactive bases, such as potassium carbonate, can mitigate this risk. organic-synthesis.com Solvents like THF and DMF are flammable, and handling large quantities requires adherence to strict safety protocols.

Reagent Handling and Stoichiometry: Handling large quantities of reactants and reagents, such as the alkylating agent (e.g., methyl bromoacetate) which is toxic and corrosive, necessitates specialized equipment and personal protective equipment. Optimizing the stoichiometry of the reactants is also critical to maximize yield and minimize unreacted starting materials, which can complicate purification.

Work-up and Purification: In laboratory synthesis, purification is often achieved through column chromatography. However, this method is generally not feasible or economical for large-scale production. organic-synthesis.com Therefore, the process must be optimized to yield a product that can be purified by crystallization or distillation. The work-up procedure, which typically involves filtering inorganic salts and performing aqueous washes, must be designed to handle large volumes and minimize solvent losses and the generation of aqueous waste streams. organic-synthesis.com

The following table outlines key considerations for scaling up the synthesis.

| Factor | Laboratory Scale | Industrial Scale |

|---|---|---|

| Heat Management | Heating mantle/oil bath, natural convection | Jacketed reactors with precise temperature control |

| Reagent Addition | Manual addition (e.g., dropping funnel) | Automated dosing pumps with flow control |

| Purification | Column chromatography, preparative TLC | Crystallization, distillation, extraction |

| Safety | Fume hood, standard PPE | Engineered controls, process hazard analysis (PHA) |

| Economic Driver | Feasibility and product purity | Cost of goods, process efficiency, and throughput |

Advanced Structural Elucidation and Conformational Analysis of 4 Methoxy 3 2 Methoxy 2 Oxoethoxy Benzoic Acid and Its Congeners

Single-Crystal X-ray Diffraction Studies of Related Benzoate Esters

To comprehend the solid-state arrangement of 4-Methoxy-3-(2-methoxy-2-oxoethoxy)benzoic acid, it is instructive to analyze the crystal structures of closely related benzoate esters. The crystal structure of methyl 4-acetoxy-3-methoxybenzoate serves as an excellent analogue, offering insights into the conformational preferences and packing motifs likely to be observed in this family of compounds researchgate.net. This derivative shares the core substituted benzene (B151609) ring, providing a valid model for understanding the steric and electronic influences on the crystal lattice.

The crystallographic data for methyl 4-acetoxy-3-methoxybenzoate reveals an orthorhombic crystal system, belonging to the space group P2₁2₁2₁ researchgate.net.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₂O₅ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.5523(7) |

| b (Å) | 12.7610(17) |

| c (Å) | 15.374(2) |

| V (ų) | 1089.3(2) |

| Z | 4 |

| Rgt(F) | 0.0273 |

Key torsion angles in methyl 4-acetoxy-3-methoxybenzoate highlight the rotational freedom and steric hindrance between the substituent groups. The dihedral angle between the plane of the benzene ring and the acetoxy group is a critical parameter. For instance, in a related structure, the dihedral angle between two benzene rings was found to be 80.2° sigmaaldrich.com. In methyl 4-acetoxy-3-methoxybenzoate, specific torsion angles involving the ester and methoxy (B1213986) groups relative to the phenyl ring define the molecule's three-dimensional structure and influence how it packs in the crystal lattice researchgate.net.

In the case of methyl 4-acetoxy-3-methoxybenzoate, the absence of a strong hydrogen-bond donor like a carboxylic acid proton means that weaker interactions play a dominant role in the crystal packing. The packing is stabilized by a network of C-H···O interactions, where hydrogen atoms from methyl groups or the aromatic ring interact with oxygen atoms of the carbonyl and methoxy groups on neighboring molecules. Such weak interactions are known to be significant in determining the final crystal structure iucr.org.

While the model compound, a benzoate ester, lacks the carboxylic acid group necessary for the classic head-to-head dimer formation seen in benzoic acids, hydrogen bonding can still be a key determinant of the supramolecular structure if other suitable functional groups are present researchgate.net. Benzoic acids themselves are well-known to form robust dimeric structures via pairs of O-H···O hydrogen bonds, which often dictate the primary structural motif researchgate.net.

In structures lacking strong donors, the supramolecular assembly is orchestrated by a concert of weaker forces. For methyl 4-acetoxy-3-methoxybenzoate, the crystal structure is stabilized by numerous C–H···O hydrogen bonds. These interactions link the molecules into a complex three-dimensional network. The interplay of these weak hydrogen bonds, in conjunction with other van der Waals forces, results in an efficiently packed and stable crystalline solid, demonstrating how supramolecular assembly can be achieved even in the absence of conventional, strong hydrogen bonds.

Solution-State Spectroscopic Investigations

While X-ray diffraction provides a static picture of the molecule in the solid state, spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), offer invaluable information about the structure and dynamics in solution.

High-resolution ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of organic compounds. The chemical shifts, coupling constants, and signal intensities provide a detailed map of the chemical environment of each nucleus.

The predicted ¹H and ¹³C NMR chemical shifts for this compound can be assigned by analyzing the constituent parts of the molecule and comparing them to known data for similar structures, such as 4-methoxybenzoic acid chemicalbook.com.

Proton (¹H) NMR Spectroscopy: The aromatic region is expected to show three signals corresponding to the protons on the benzene ring. The proton at position 5 (H-5) will be a doublet, coupled to H-6. The proton at position 6 (H-6) will be a doublet of doublets, coupled to both H-5 and H-2. The proton at position 2 (H-2) will appear as a doublet, coupled to H-6. The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift, typically above 10 ppm. The two methoxy groups (-OCH₃) will each appear as sharp singlets. The methylene protons (-OCH₂-) of the ethoxy chain will also be a singlet.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -COOH | ~12.5 - 13.0 | s (br) |

| H-6 | ~7.7 | dd |

| H-2 | ~7.6 | d |

| H-5 | ~7.0 | d |

| -OCH₂- | ~4.8 | s |

| Ar-OCH₃ (at C4) | ~3.9 | s |

| Ester -OCH₃ | ~3.7 | s |

Carbon (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum will show 11 distinct signals, corresponding to the 11 unique carbon atoms in the molecule. The carbonyl carbons of the carboxylic acid and the ester will be the most downfield. The aromatic carbons will resonate in the typical 110-165 ppm range. The two methoxy carbons and the methylene carbon will appear in the upfield region of the spectrum. The assignments can be predicted based on the known spectrum of 4-methoxybenzoic acid, where C1 is at ~124 ppm, C2/C6 at ~131 ppm, C3/C5 at ~114 ppm, C4 at ~163 ppm, the carboxyl carbon at ~167 ppm, and the methoxy carbon at ~55 ppm chemicalbook.com. The additional side chain introduces new signals and shifts the existing ones based on its electronic effects.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Ester C=O | ~169 |

| Carboxylic Acid C=O | ~167 |

| C-4 (Ar-O) | ~162 |

| C-3 (Ar-O) | ~150 |

| C-6 | ~125 |

| C-1 | ~123 |

| C-2 | ~115 |

| C-5 | ~113 |

| -OCH₂- | ~65 |

| Ar-OCH₃ (at C4) | ~56 |

| Ester -OCH₃ | ~52 |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for elucidating the intricate covalent framework of organic molecules by resolving overlapping signals in 1D spectra and revealing through-bond correlations between nuclei.

Correlation Spectroscopy (COSY) establishes proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. For this compound, the aromatic region of the COSY spectrum would be critical for assigning the protons on the benzene ring. A cross-peak would be expected between the proton at position 5 (H-5) and the proton at position 6 (H-6), confirming their ortho relationship. The proton at position 2 (H-2) would appear as a singlet in the 1D spectrum and would not show any COSY correlations with other ring protons, confirming its isolated position.

Heteronuclear Single Quantum Coherence (HSQC) maps direct one-bond correlations between protons and the carbons to which they are attached. columbia.edulibretexts.org This technique is instrumental in assigning the carbon resonances of the molecule. The HSQC spectrum would show distinct cross-peaks connecting each proton signal to its corresponding carbon signal. hmdb.ca For instance, the aromatic protons H-2, H-5, and H-6 would correlate to their respective carbons C-2, C-5, and C-6. Similarly, the protons of the two methoxy groups and the methylene group in the side chain would each show a correlation to their specific carbon atom, allowing for unambiguous assignment of the protonated carbons in the molecule.

Correlations from the methylene protons (-O-CH₂ -C=O) to the ether-linked aromatic carbon (C-3) and the ester carbonyl carbon (C-8), confirming the ether linkage and the structure of the side chain.

Correlations from the methoxy protons at C-4 (4-OCH₃) to the C-4 carbon.

Correlations from the aromatic proton H-2 to carbons C-1, C-3, and C-6, and from H-6 to carbons C-4 and C-5, further confirming the substitution pattern of the aromatic ring.

A correlation from the H-5 proton to the main carboxylic acid carbon (C-7), definitively linking the acid functional group to the ring.

The combination of these 2D NMR experiments allows for a complete and confident assignment of all proton and carbon signals and validates the proposed connectivity of this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| C1 | - | ~122.0 | H-2, H-5, H-6 |

| C2 | ~7.55 (d) | ~112.5 | C1, C3, C6 |

| C3 | - | ~148.0 | H-2, H-5, OCH₂ |

| C4 | - | ~152.0 | H-2, H-5, H-6, 4-OCH₃ |

| C5 | ~6.95 (d) | ~115.0 | C1, C3, C4, C6, C7 |

| C6 | ~7.65 (dd) | ~124.5 | C1, C2, C4, C5 |

| C7 (COOH) | ~12.5 (s) | ~167.5 | H-5, H-6 |

| OCH₂ | ~4.70 (s) | ~66.0 | C3, C8 |

| C8 (Ester C=O) | - | ~169.0 | OCH₂, 8-OCH₃ |

| 4-OCH₃ | ~3.85 (s) | ~56.0 | C4 |

| 8-OCH₃ | ~3.75 (s) | ~52.5 | C8 |

Chemical shifts are estimates based on data for vanillic acid and related structures. Actual values may vary depending on solvent and experimental conditions.

Variable Temperature NMR for Conformational Dynamics

Variable Temperature (VT) NMR spectroscopy is a powerful method for investigating dynamic processes in molecules, such as the interconversion between different conformers. auremn.org.br For this compound, several bonds possess rotational freedom that could lead to distinct, stable conformations, particularly the C(aryl)-O(ether) and O(ether)-C(methylene) bonds.

At room temperature, the rotation around these bonds is typically fast on the NMR timescale, resulting in a single, time-averaged set of signals. However, if the energy barrier to rotation is sufficiently high (typically >5 kcal/mol), lowering the temperature can slow down this interconversion. auremn.org.br This would lead to the broadening of specific NMR signals, followed by their decoalescence into two or more separate sets of signals at lower temperatures, representing the individual conformers.

Analysis of the coalescence temperature and the frequency separation of the signals for the different conformers allows for the calculation of the Gibbs free energy of activation (ΔG‡) for the rotational barrier. While significant rotational barriers are not always observed for simple ethers and benzoic acid derivatives at accessible temperatures, VT-NMR provides the definitive experimental approach to probe for such conformational isomerism.

Mass Spectrometry (MS) Techniques for Structural Confirmation

Mass spectrometry is a cornerstone of molecular analysis, providing precise information on molecular weight and elemental composition, as well as structural details through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is used to determine the mass of a molecule with extremely high accuracy (typically to within 5 ppm). This precision allows for the calculation of a unique elemental formula. For this compound, the molecular formula is C₁₁H₁₂O₆. HRMS analysis would be expected to yield a measured mass that corresponds very closely to the calculated monoisotopic mass of 240.06339 Da. uni.lu This measurement provides strong evidence for the proposed molecular formula, distinguishing it from other potential structures with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion, in this case, the molecular ion [M-H]⁻ or [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation. The resulting fragment ions (product ions) provide a "fingerprint" that reveals the molecule's connectivity.

A plausible fragmentation pathway for the [M-H]⁻ ion of this compound would involve characteristic losses of its functional groups. researchgate.netnih.gov Initial fragmentation would likely involve the ester side chain, which is a common and predictable fragmentation route for such compounds.

Table 2: Predicted Key MS/MS Fragments for this compound (Negative Ion Mode)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Structure of Fragment Ion |

|---|---|---|---|

| 239.0499 ([M-H]⁻) | 181.0495 | C₂H₂O₂ (Ketene) | Deprotonated vanillic acid methyl ether |

| 239.0499 ([M-H]⁻) | 167.0339 | C₃H₄O₂ (Methyl acrylate) | Deprotonated vanillic acid |

| 167.0339 | 152.0104 | •CH₃ (Methyl radical) | Radical anion from demethylation |

| 167.0339 | 123.0441 | CO₂ (Carbon dioxide) | Decarboxylated vanillate |

m/z values are calculated for the monoisotopic masses.

This fragmentation pattern, starting with the loss of the side chain to produce the stable vanillic acid anion, followed by characteristic losses of a methyl group or carbon dioxide, would provide definitive evidence for the core benzoic acid structure and the nature of its substituents. researchgate.net

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Insights

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net The frequencies of these vibrations are characteristic of specific functional groups and can also be sensitive to molecular conformation.

For this compound, the IR spectrum would be dominated by strong absorption bands corresponding to its various functional groups. docbrown.infoopenstax.org A key feature would be the presence of two distinct carbonyl (C=O) stretching vibrations: one for the carboxylic acid, which would be broad and centered at a lower wavenumber (~1700-1720 cm⁻¹) due to hydrogen-bonded dimerization, and a sharper, more intense band at a higher wavenumber (~1750-1760 cm⁻¹) for the ester carbonyl. docbrown.infolibretexts.org The spectrum would also feature a very broad O-H stretch from the carboxylic acid dimer, typically spanning from 2500 to 3300 cm⁻¹. Strong C-O stretching bands for the ethers and esters would be expected in the 1050-1300 cm⁻¹ region. openstax.org

Raman spectroscopy would provide complementary information. While the O-H stretch is typically weak in Raman, the aromatic C=C ring stretching vibrations (~1600 cm⁻¹) and the symmetric vibrations of the molecule are often strong, providing a clear fingerprint for the substituted benzene core. researchgate.net

Table 3: Predicted Characteristic Vibrational Frequencies (IR and Raman) for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| O-H stretch (Carboxylic acid dimer) | 2500-3300 | Strong, very broad | Weak |

| C-H stretch (Aromatic) | 3000-3100 | Medium | Strong |

| C-H stretch (Aliphatic) | 2850-3000 | Medium | Medium |

| C=O stretch (Ester) | 1750-1760 | Strong, sharp | Medium |

| C=O stretch (Carboxylic acid) | 1700-1720 | Strong | Medium |

| C=C stretch (Aromatic ring) | 1580-1610, 1450-1520 | Medium-Strong | Strong |

| C-O stretch (Aryl ether, esters) | 1200-1300 | Strong | Medium-Weak |

| C-O stretch (Alkyl ether) | 1050-1150 | Strong | Weak |

Reactivity Profiles and Derivatization Strategies of 4 Methoxy 3 2 Methoxy 2 Oxoethoxy Benzoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, readily undergoing reactions such as esterification, amidation, and decarboxylation.

Esterification Reactions with Diverse Alcohols and Phenols

The carboxylic acid of 4-Methoxy-3-(2-methoxy-2-oxoethoxy)benzoic acid can be converted to a wide variety of esters through reaction with numerous alcohols and phenols. The choice of esterification method depends on the nature of the alcohol or phenol (B47542) and the desired reaction conditions.

Commonly employed methods for the esterification of benzoic acids include Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid. While effective for simple alcohols, this method may not be suitable for more sensitive substrates.

Alternative methods that proceed under milder conditions often utilize activating agents. For instance, the use of solid acid catalysts, such as modified Montmorillonite K10 clay, has been shown to effectively catalyze the esterification of substituted benzoic acids with various alcohols, including methanol (B129727) and benzyl alcohol, often in the absence of a solvent. This approach offers advantages in terms of ease of catalyst recovery and reuse.

For more complex or acid-sensitive alcohols and phenols, coupling agents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) can be employed to facilitate ester formation under mild, neutral conditions.

Table 1: Representative Esterification Reactions of Substituted Benzoic Acids

| Alcohol/Phenol | Reagent/Catalyst | Reaction Conditions | Product Type |

| Methanol | Sulfuric Acid | Reflux | Methyl Ester |

| Ethanol | Dry HCl gas | Room Temperature | Ethyl Ester |

| Benzyl Alcohol | Montmorillonite K10 | Solvent-free, Reflux | Benzyl Ester |

| Phenol | DCC, DMAP | Dichloromethane, Room Temp | Phenyl Ester |

Amidation and Peptide Coupling Reactions

The carboxylic acid functionality can be readily converted to amides through reaction with primary or secondary amines. These reactions typically require the activation of the carboxylic acid to form a more reactive intermediate that is susceptible to nucleophilic attack by the amine.

Standard peptide coupling reagents are well-suited for this transformation. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress side reactions and improve yields, are commonly employed. The reaction of 4-methoxy-2-methoxy benzoic acid with 2-mercaptothiazoline in the presence of DCC and a catalytic amount of 4-dimethylaminopyridine illustrates a similar transformation.

The general mechanism involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine to furnish the corresponding amide. The choice of coupling reagent, solvent, and reaction temperature can be optimized to achieve high yields and purity of the desired amide product.

Decarboxylation Pathways and Mechanisms

The removal of the carboxylic acid group via decarboxylation is a potential transformation for this compound, though it often requires forcing conditions for simple benzoic acids. The rate of decarboxylation of benzoic acids can be influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups, such as the methoxy (B1213986) group present in the target molecule, can strengthen the bond between the aromatic ring and the carboxyl group, making decarboxylation more difficult compared to unsubstituted benzoic acid.

However, specific catalytic systems can facilitate this transformation. For instance, copper-catalyzed decarboxylative hydroxylation has been reported as a general method to convert benzoic acids to phenols. This process involves the formation of a copper carboxylate, which then undergoes ligand to metal charge transfer to generate an aryl radical, leading to the final product.

Under thermal stress, as in conditions relevant to coal liquefaction, the decarboxylation of benzoic acids can occur. For example, 4-hydroxy-3-methoxybenzoic acid (vanillic acid) undergoes nearly complete decarboxylation at 400 °C. In contrast, 3,4-dimethoxybenzoic acid (veratric acid) shows a lower degree of decarboxylation under similar conditions, highlighting the influence of the substituent pattern. Acid-catalyzed decarboxylation is also a known pathway, particularly for benzoic acids with activating groups. For example, the decarboxylation of 2,4-dimethoxybenzoic acid is accelerated in acidic solutions.

Reactions at the Aromatic Ring

The aromatic ring of this compound is susceptible to electrophilic attack, and its activated analogs can undergo nucleophilic substitution.

Electrophilic Aromatic Substitution Studies (e.g., Nitration, Halogenation)

Electrophilic aromatic substitution (EAS) reactions introduce new substituents onto the aromatic ring. The regioselectivity of these reactions is directed by the existing substituents. In this compound, the methoxy group is a strong activating group and an ortho-, para-director. The ether linkage at the 3-position is also an ortho-, para-directing group. The carboxylic acid group, being a deactivating group, directs incoming electrophiles to the meta position.

Considering the combined directing effects, the positions ortho to the powerful activating methoxy group (positions 5 and 3, with 3 already substituted) and para to the methoxy group (position 1, also substituted) are electronically favored. The position ortho to the ether linkage (position 2) and para to it (position 5) are also activated. The position meta to the deactivating carboxylic acid is position 5. Therefore, electrophilic substitution is most likely to occur at the C-5 position, which is ortho to the methoxy group, para to the ether linkage, and meta to the carboxylic acid.

Typical EAS reactions include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst such as FeBr3 or AlCl3.

The general mechanism for EAS involves the initial attack of the aromatic pi-system on the electrophile to form a resonance-stabilized carbocation intermediate, known as a sigma complex. Subsequent deprotonation restores the aromaticity of the ring.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Electrophile (E+) | Predicted Major Product |

| NO2+ | 5-Nitro-4-methoxy-3-(2-methoxy-2-oxoethoxy)benzoic acid |

| Br+ | 5-Bromo-4-methoxy-3-(2-methoxy-2-oxoethoxy)benzoic acid |

| Cl+ | 5-Chloro-4-methoxy-3-(2-methoxy-2-oxoethoxy)benzoic acid |

Nucleophilic Aromatic Substitution on Activated Analogs

Nucleophilic aromatic substitution (SNAr) is generally difficult on electron-rich aromatic rings like the one in this compound. For SNAr to occur, the aromatic ring typically needs to be activated by the presence of strong electron-withdrawing groups (EWGs), such as nitro groups, positioned ortho or para to a good leaving group.

Therefore, derivatives of the title compound, for instance, a nitrated analog where a nitro group has been introduced at a position ortho or para to a potential leaving group (e.g., a halogen), would be susceptible to SNAr. In such an activated system, a nucleophile can attack the carbon atom bearing the leaving group, forming a resonance-stabilized Meisenheimer complex. Subsequent departure of the leaving group yields the substitution product.

The reactivity in SNAr reactions is also dependent on the nature of the leaving group, with fluoride generally being the most reactive among the halogens. A variety of nucleophiles, including alkoxides, amines, and thiols, can be employed in these reactions.

Oxidative Transformations of the Aromatic Nucleus

The aromatic nucleus of this compound, being electron-rich due to the presence of two oxygen-containing substituents, is susceptible to oxidative transformations. While specific studies on this exact molecule are not prevalent, the reactivity can be inferred from related phenolic and methoxy-substituted aromatic compounds.

One potential transformation is oxidative dearomatization. The electrochemical oxidative dearomatizing methoxylation of phenols and naphthols has been demonstrated as a method to prepare methoxycyclohexadienones, which are versatile synthetic intermediates. researchgate.net This process avoids the need for stoichiometric chemical oxidants. researchgate.net Another pathway involves enzymatic oxidation. For instance, the cytochrome P450 enzyme CYP199A4 has been shown to efficiently demethylate 4-methoxybenzoic acid. researchgate.net This oxidative demethylation is highly selective for the para-methoxy group, proceeding via the formation of a hemiacetal intermediate, which then eliminates formaldehyde. researchgate.net Such enzymatic systems could potentially be applied to selectively transform the methoxy group on the subject compound.

| Transformation Type | Reagents/Conditions | Potential Products |

| Electrochemical Oxidation | Electrochemical cell, Methanol | Methoxycyclohexadienone derivatives |

| Enzymatic Demethylation | Cytochrome P450 enzymes (e.g., CYP199A4) | Phenolic derivatives |

| Chemical Oxidation | Phenyliodine diacetate (PIDA) | Dimerized or further oxidized products |

Transformations of the Methoxy and Methoxyethoxy Side Chains

The side chains of the molecule offer multiple sites for chemical modification, including two ether linkages and an ester group.

Ether Cleavage Reactions

The molecule contains two distinct ether linkages: an aryl methyl ether (the 4-methoxy group) and an alkyl ether within the methoxyethoxy side chain. Cleavage of these ethers typically requires strong reagents.

Aryl Methyl Ether Cleavage : The demethylation of aryl methyl ethers is a common transformation. Procedures often involve strong acids, Lewis acids, or nucleophilic reagents. For instance, anhydrous aluminium chloride in ether is a convenient reagent for the selective demethylation of methoxy groups at the 5-position of flavanones. ias.ac.in Regioselective demethylation of a para-methoxy group in phenolic esters can be achieved using an excess of a Lewis acid like aluminum halide. google.com For dimethoxybenzoic acids, selective demethylation can be achieved using simple reagents like potassium hydroxide (B78521) in ethylene glycol. blucher.com.brsemanticscholar.org The choice of reagent is crucial to avoid cleaving other sensitive groups.

Alkyl Ether Cleavage : The ether linkage in the side chain (O-CH₂-C=O) is generally more robust than the ester linkage. Cleavage would typically occur under harsh acidic conditions that would also hydrolyze the ester and potentially the aryl methyl ether.

Hydrolysis of the Ester Linkage

The methyl ester in the methoxyethoxy side chain is susceptible to hydrolysis under both acidic and basic conditions. This is one of the most common reactions for this functional group. libretexts.org

Acid-Catalyzed Hydrolysis : This reaction is the reverse of Fischer esterification. masterorganicchemistry.com The ester is heated with an excess of water in the presence of a strong acid catalyst, such as dilute hydrochloric or sulfuric acid. libretexts.orgchemguide.co.uk The reaction is reversible and reaches an equilibrium state. chemguide.co.uk The products are the corresponding carboxylic acid and methanol.

Base-Promoted Hydrolysis (Saponification) : This is the more common and generally preferred method for ester hydrolysis as the reaction is irreversible and goes to completion. libretexts.orgchemguide.co.uk The ester is treated with a hydroxide salt, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH). masterorganicchemistry.com The reaction involves the nucleophilic addition of the hydroxide ion to the ester's carbonyl carbon, followed by the elimination of the alkoxide. masterorganicchemistry.com This process yields an alcohol (methanol) and a carboxylate salt. To obtain the neutral carboxylic acid, a subsequent acidification step is required. masterorganicchemistry.com

| Hydrolysis Type | Reagents | Products (after workup) | Key Features |

| Acid-Catalyzed | Dilute H₂SO₄ or HCl, H₂O, Heat | Carboxylic acid + Alcohol | Reversible reaction chemguide.co.uk |

| Base-Promoted | NaOH or KOH, H₂O/Solvent, Heat | Carboxylic acid + Alcohol | Irreversible reaction (Saponification) libretexts.org |

Selective Functionalization of the Ether and Ester Groups

Achieving selective functionalization of the ether and ester groups requires careful choice of reaction conditions due to their differing reactivities.

The ester group is significantly more labile to hydrolysis, especially under basic conditions, than the ether linkages. Therefore, selective hydrolysis of the ester can be readily achieved using dilute alkali at moderate temperatures, which would leave the ether bonds intact.

Conversely, selectively cleaving the ether linkages without affecting the ester is more challenging. Standard acidic methods for ether cleavage would likely also hydrolyze the ester. stackexchange.com However, specific reagents have been developed for selective demethylation. Reagents like boron tribromide (BBr₃) are powerful Lewis acids capable of cleaving aryl methyl ethers, but their compatibility with the ester would need to be carefully evaluated. Selective removal of benzyl or silyl ethers in the presence of esters is well-established, but cleaving simple alkyl or aryl methyl ethers often requires harsher conditions that are not compatible with esters. stackexchange.com

Synthesis of Complex Polyfunctional Derivatives

The functional groups present in this compound serve as valuable handles for the synthesis of more complex molecules, including various heterocyclic structures. The carboxylic acid moiety, in particular, is a versatile starting point for derivatization.

For example, substituted benzoic acids can be converted into a range of nitrogen- and oxygen-containing heterocycles. organic-chemistry.orgorganic-chemistry.org A common strategy involves the conversion of the carboxylic acid to an amide via reaction with an appropriate amine. The resulting amide can then undergo intramolecular cyclization reactions to form benzo-fused heterocycles. For instance, reaction with ortho-substituted anilines can lead to the formation of benzoxazinones or other related structures. researchgate.net These heterocyclic systems are common motifs in pharmacologically active compounds.

Scaffold Modification for Lead Compound Development

In medicinal chemistry, modifying a lead compound's scaffold is a key strategy for optimizing its pharmacological profile. This compound represents a scaffold that can be systematically modified using established drug design principles like bioisosteric replacement. ufrj.br

Bioisosterism involves replacing a functional group with another group that has similar physical or chemical properties, with the goal of improving potency, selectivity, metabolic stability, or pharmacokinetic properties. patsnap.com

Carboxylic Acid Bioisosteres : The carboxylic acid group is often associated with poor membrane permeability and rapid metabolism. nih.gov It can be replaced with various bioisosteres, such as tetrazoles, N-acylsulfonamides, or isooxazolols, to mitigate these issues while retaining the necessary interactions with a biological target. hyphadiscovery.com For example, replacing a carboxylic acid with a tetrazole ring led to a significant increase in potency and bioavailability in the development of the drug losartan. drughunter.com

Ester Bioisosteres : The ester group is prone to hydrolysis by esterase enzymes. Replacing it with more stable bioisosteres like oxazoles or other five-membered heterocycles can improve metabolic stability. ufrj.br

Scaffold Hopping : This strategy involves a more drastic modification where the core aromatic scaffold is replaced with a different ring system altogether, while aiming to maintain the three-dimensional orientation of key functional groups. This can lead to the discovery of novel intellectual property and compounds with improved drug-like properties.

| Functional Group | Bioisosteric Replacement Examples | Rationale for Replacement |

| Carboxylic Acid | Tetrazole, Acylsulfonamide, Hydroxamic Acid | Improve metabolic stability, enhance membrane permeability, modify acidity (pKa). nih.gov |

| Ester | Amide, Oxazole, 1,2,4-Oxadiazole | Increase stability against hydrolysis by esterases. ufrj.brpatsnap.com |

| Methoxy Group | Hydroxyl, Fluoro, Methyl | Modulate lipophilicity, alter metabolic profile (e.g., prevent O-demethylation). |

Incorporation into Larger Molecular Architectures

Despite a comprehensive search of scientific literature and patent databases, no specific examples of the incorporation of this compound into larger molecular architectures such as polymers or macrocycles have been identified. The reactivity of its functional groups—a carboxylic acid, a methoxy group, and a methyl ester—suggests potential for participation in various polymerization and macrocyclization reactions. However, there is no direct evidence in the reviewed literature to detail specific reaction schemes, yields, or the properties of any resulting larger structures derived from this specific compound.

The study of similarly structured benzoic acid derivatives, such as vanillic acid, reveals that the carboxylic acid and phenolic hydroxyl groups are commonly utilized in the synthesis of polyesters and other polymers. rsc.orgnih.govresearchgate.net These related compounds serve as valuable bio-based monomers in polymer chemistry. acs.orgresearchgate.net In principle, the carboxylic acid of this compound could undergo condensation polymerization with diols to form polyesters, or with diamines to form polyamides. The ester and ether linkages within the molecule would be expected to be stable under many polymerization conditions.

However, without specific documented research, any discussion on the incorporation of this compound into larger molecular architectures remains speculative. Further research would be required to explore its utility as a monomer or building block in materials science and supramolecular chemistry.

Theoretical and Computational Chemistry Studies on 4 Methoxy 3 2 Methoxy 2 Oxoethoxy Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels, which in turn dictate the molecule's geometry, stability, and chemical reactivity.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It is widely used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. This is achieved by finding the lowest energy state on the potential energy surface. For substituted benzoic acids, DFT calculations, often employing functionals like B3LYP or MPW1PW91 with basis sets such as 6-311++G(d,p), have proven effective in predicting geometric parameters. niscpr.res.in

Table 1: Predicted Geometric Parameters for Key Functional Groups in 4-Methoxy-3-(2-methoxy-2-oxoethoxy)benzoic acid Note: These are representative values based on DFT calculations of similar compounds.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C=O (Carboxylic Acid) | ~1.21 Å |

| Bond Length | C-O (Carboxylic Acid) | ~1.35 Å |

| Bond Length | O-H (Carboxylic Acid) | ~0.97 Å |

| Bond Length | C=O (Ester) | ~1.22 Å |

| Bond Length | C-O (Ester Ether Link) | ~1.43 Å |

| Bond Length | C-O (Methoxy) | ~1.37 Å |

| Bond Angle | O=C-O (Carboxylic Acid) | ~123° |

| Bond Angle | C-O-H (Carboxylic Acid) | ~106° |

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, defining the molecule's nucleophilicity. The LUMO is the innermost empty orbital and acts as an electron acceptor, defining its electrophilicity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates the molecule is more prone to chemical reactions. For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted benzene (B151609) ring, while the LUMO would likely be distributed over the electron-withdrawing carboxylic acid and ester carbonyl groups. This distribution suggests the ring is susceptible to electrophilic attack, while the carbonyl carbons are sites for nucleophilic attack.

Table 2: Representative FMO Properties from DFT Calculations on Aromatic Acids

| Property | Significance | Typical Value Range |

|---|---|---|

| EHOMO | Ionization Potential / Electron Donating Ability | -6.0 to -7.0 eV |

| ELUMO | Electron Affinity / Electron Accepting Ability | -1.5 to -2.5 eV |

An Electrostatic Potential (ESP) map is a visual representation of the charge distribution on the surface of a molecule. It is invaluable for predicting how molecules will interact electrostatically. The map uses a color spectrum to indicate different potential values: red signifies regions of high electron density (negative potential), which are attractive to electrophiles, while blue indicates regions of low electron density (positive potential), which are attractive to nucleophiles. Green and yellow represent areas of neutral or intermediate potential. nih.gov

For this compound, the ESP map would show the most negative potential (red) concentrated around the oxygen atoms of the carboxylic acid and ester groups, as they are the most electronegative atoms. The most positive potential (blue) would be located on the acidic hydrogen of the carboxyl group, confirming it as the primary site for deprotonation. The aromatic protons and methyl group protons would exhibit moderately positive potential.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While quantum calculations typically focus on a static, minimum-energy structure, molecules are dynamic entities that constantly move and change shape. Molecular Dynamics (MD) simulations model this atomic motion over time by solving Newton's equations of motion. This technique is particularly useful for exploring the conformational space of flexible molecules—those with multiple rotatable single bonds.

In Silico Prediction of Physico-chemical Properties (e.g., TPSA, LogP, Rotatable Bonds)

In silico tools use a molecule's structure to rapidly predict key physicochemical properties that are critical for applications in pharmacology and materials science. These predictions are based on quantitative structure-property relationship (QSPR) models.

Topological Polar Surface Area (TPSA) is the sum of the surface areas of polar atoms (usually oxygen and nitrogen) in a molecule. It is a good predictor of a drug's ability to permeate cell membranes. A higher TPSA is generally associated with lower permeability.

LogP (the logarithm of the octanol-water partition coefficient) is a measure of a molecule's lipophilicity or hydrophobicity. It influences how a compound distributes itself in biological systems and is a key parameter in drug design. nih.gov

Rotatable Bonds refers to the number of single bonds that are not in a ring and are connected to a non-terminal, non-hydrogen atom. This number provides an indication of the molecule's conformational flexibility.

Table 3: Predicted Physicochemical Properties for this compound Note: These values are computationally predicted and may vary slightly between different prediction algorithms.

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Formula | C₁₁H₁₂O₆ | - |

| Molecular Weight | 240.21 g/mol | - |

| TPSA | 82.95 Ų | Influences membrane permeability and oral bioavailability |

| XLogP3 | 1.1 | Measures lipophilicity; affects absorption and distribution |

| Rotatable Bond Count | 6 | Indicates molecular flexibility |

| Hydrogen Bond Donors | 1 | Potential for hydrogen bonding interactions |

Computational Spectroscopy: Prediction of NMR and IR Spectra

Computational methods can accurately predict the spectroscopic signatures of a molecule, which is essential for its identification and structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectra: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable way to calculate the ¹H and ¹³C NMR chemical shifts. niscpr.res.in By comparing the calculated shifts to experimental data for similar compounds, one can assign the peaks in an actual spectrum with high confidence. ucl.ac.uknih.gov

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Note: Predicted shifts are relative to TMS and are based on typical values for the given functional groups.

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| COOH | ~11.0 - 13.0 | ~170 - 175 |

| Aromatic C-H | ~6.9 - 7.8 | ~110 - 130 |

| Aromatic C (quaternary) | - | ~125 - 160 |

| O-CH₂-C=O | ~4.8 | ~65 - 70 |

| C=O (Ester) | - | ~168 - 172 |

| O-CH₃ (Ester) | ~3.7 | ~52 |

Infrared (IR) Spectra: DFT calculations can also compute the vibrational frequencies of a molecule's bonds. These theoretical frequencies correspond to the absorption peaks in an IR spectrum. researchgate.net While calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, they can be corrected using scaling factors to produce a highly accurate predicted spectrum. dtic.milresearchgate.net This allows for the confident assignment of key vibrational modes.

Table 5: Predicted Characteristic IR Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| O-H Stretch | Carboxylic Acid | 2500 - 3300 (broad) |

| C-H Stretch | Aromatic | 3000 - 3100 |

| C-H Stretch | Aliphatic (CH₃, CH₂) | 2850 - 3000 |

| C=O Stretch | Carboxylic Acid | 1680 - 1710 |

| C=O Stretch | Ester | 1735 - 1750 |

| C=C Stretch | Aromatic Ring | 1450 - 1600 |

Mechanistic Investigations of Biological Interactions of 4 Methoxy 3 2 Methoxy 2 Oxoethoxy Benzoic Acid Analogs

Modulation of Enzymatic Activities

Analogs of 4-Methoxy-3-(2-methoxy-2-oxoethoxy)benzoic acid, specifically derivatives of vanillic acid, have demonstrated the ability to modulate the activity of various enzymes. These interactions are crucial in understanding the potential therapeutic effects of this class of compounds.

Studies on vanillic acid derivatives have revealed inhibitory effects on several enzymes. For instance, vanillic acid has been shown to inhibit mushroom tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. The inhibition is characterized as a mixed-type inhibition with an IC50 value of 1.0 mM. researchgate.netshirazu.ac.ir The inhibitory potency of vanillic acid derivatives is influenced by the nature of the functional group at the C-1 position, with electron-withdrawing groups enhancing the inhibitory effect. researchgate.netshirazu.ac.ir The relative positions of the hydroxyl and methoxy (B1213986) groups on the benzene (B151609) ring also play a significant role in the inhibitory activity. researchgate.netshirazu.ac.ir

Furthermore, certain synthesized derivatives of vanillic acid have shown promising inhibitory activity against amylolytic enzymes such as α-amylase and α-glucosidase. bohrium.com Molecular docking studies suggest that these derivatives can effectively bind to the active sites of these enzymes, indicating their potential as enzyme inhibitors. bohrium.comsciencegate.app

| Enzyme | Inhibitor | Inhibition Type | IC50 Value |

|---|---|---|---|

| Mushroom Tyrosinase | Vanillic Acid | Mixed | 1.0 mM |

| α-Amylase | Vanillic Acid Derivatives (e.g., 3a, 3g) | Not Specified | Not Specified |

| α-Glucosidase | Vanillic Acid Derivatives (e.g., 3a, 3g) | Not Specified | Not Specified |

While direct evidence for allosteric regulation by this compound is not available, the mixed-type inhibition observed with its analog, vanillic acid, on mushroom tyrosinase suggests the possibility of binding to a site other than the active site, a characteristic of allosteric regulation. researchgate.netshirazu.ac.ir This type of inhibition implies that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's affinity for its substrate and its catalytic efficiency. Further research, including crystallographic studies, would be necessary to fully elucidate the specific allosteric binding sites and the conformational changes induced by these compounds.

Influence on Cellular Metabolic Pathways

Analogs of this compound, particularly vanillic acid, have been shown to influence various cellular metabolic pathways, highlighting their potential in managing metabolic disorders.

Vanillic acid has been identified as a promising agent for intervention in metabolic syndrome. nih.govnih.gov It has been shown to decrease the expression of key adipogenesis markers, peroxisome proliferator-activated receptor-gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα). nih.gov Furthermore, vanillic acid treatment can increase the activity of AMP-activated protein kinase (AMPK) in both white adipose tissue and liver tissue. nih.gov The activation of the AMPK signaling pathway is a crucial mechanism through which vanillic acid may exert its beneficial metabolic effects. nih.gov

The activation of AMPK and modulation of adipogenic factors by vanillic acid lead to several positive downstream metabolic effects. These include improved glucose tolerance, reduced body weight gain, and decreased insulin (B600854) resistance. nih.gov The metabolism of vanillic acid itself involves several pathways, including oxidative decarboxylation. cdnsciencepub.comresearchgate.net Understanding these metabolic routes is essential for predicting the bioavailability and in vivo activity of its derivatives. The interaction of vanillin, a related compound, with cytochrome P450 enzymes also suggests that its derivatives could be metabolized through similar pathways, potentially influencing drug metabolism and food safety. rsc.org

| Metabolic Target | Effect of Vanillic Acid | Downstream Consequence |

|---|---|---|

| PPARγ | Inhibition of expression | Reduced adipogenesis |

| C/EBPα | Inhibition of expression | Reduced adipogenesis |

| AMPK | Increased activity | Improved glucose tolerance, reduced insulin resistance |

Receptor-Ligand Binding Studies (e.g., PPARγ, NF-κB)

The interaction of benzoic acid derivatives with nuclear receptors and transcription factors is a key area of research for understanding their therapeutic potential.

As mentioned, vanillic acid can downregulate the expression of PPARγ, a key regulator of adipogenesis. nih.gov This suggests an interaction with the PPARγ signaling pathway, although direct binding studies for vanillic acid itself are not extensively reported. However, other benzoic acid derivatives have been developed as PPARγ agonists, indicating that this chemical scaffold is capable of interacting with the ligand-binding domain of this receptor. nih.govfrontiersin.org

Furthermore, vanillic acid has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB). selleckchem.com NF-κB is a critical transcription factor involved in inflammatory responses. nih.govnih.govmdpi.comresearchgate.net The inhibition of NF-κB activation is a significant mechanism underlying the anti-inflammatory effects of vanillic acid and its analogs. selleckchem.com This inhibition can occur through various mechanisms, including the suppression of IκBα phosphorylation, which is a crucial step in the activation of the NF-κB pathway. nih.gov

Molecular Docking and Dynamics Simulations for Binding Mode Prediction

Molecular docking and dynamics simulations are powerful computational tools used to predict the binding orientation and affinity of a ligand to a protein target. For benzoic acid derivatives, these techniques have been instrumental in identifying potential biological targets and elucidating interaction mechanisms at the molecular level. niscpr.res.innih.gov

In silico studies on compounds structurally related to this compound have explored their binding potential to various enzymes, including those involved in inflammatory pathways. For instance, docking studies on similar benzoic acid derivatives have been performed against targets like cyclooxygenase (COX) enzymes. fip.orgresearchgate.net These simulations predict the binding free energy and identify key amino acid residues within the active site that interact with the ligand. The interactions often involve hydrogen bonds with the carboxyl group and hydrophobic interactions with the phenyl ring and its substituents.

Molecular dynamics simulations further refine these predictions by providing insights into the stability of the ligand-protein complex over time. fip.org For example, simulations of a related compound, 4-(4-methoxy)benzoyloxy-3-methoxycinnamic acid, with the COX-1 protein revealed stable interactions, suggesting a plausible mechanism for its predicted anti-inflammatory activity. fip.orgresearchgate.net While specific docking studies on this compound are not extensively documented in publicly available literature, the existing data on analogous compounds provide a strong basis for predicting its potential binding modes.

Table 1: Predicted Interaction Data for a Structurally Related Benzoic Acid Analog with COX-1

| Parameter | Value |

| Binding Free Energy (kcal/mol) | Lower than the reference compound, ferulic acid |

| Key Interacting Residues | TYR355, ARG120 |

| Stability in Molecular Dynamics | Stable interactions observed |

This data is extrapolated from studies on 4-(4-methoxy)benzoyloxy-3-methoxycinnamic acid and is intended to be illustrative of the types of interactions that could be expected for this compound. fip.orgresearchgate.net

Structure-Activity Relationship (SAR) Derivation from Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound by modifying its chemical structure. For benzoic acid derivatives, SAR analyses have highlighted the importance of substituent positioning and nature on their biological effects. icm.edu.plnih.gov

The analysis of analogs of this compound allows for the deduction of key structural features that may contribute to its activity. For example, the methoxy and the methoxy-2-oxoethoxy groups on the phenyl ring are expected to influence the compound's electronic and steric properties, which in turn affect its binding affinity to target proteins. nih.gov The carboxyl group is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and is often essential for their activity, typically by interacting with key residues in the active site of enzymes like COX. fip.org

Studies on other benzoic acid derivatives have shown that the nature and position of substituents on the aromatic ring can significantly modulate their anti-inflammatory and other biological activities. icm.edu.pl For instance, the presence of hydroxyl, methoxy, and other functional groups can enhance the compound's ability to form hydrogen bonds and other interactions with its biological target. nih.gov The specific arrangement of the 4-methoxy and 3-(2-methoxy-2-oxoethoxy) groups in the target compound likely plays a significant role in determining its specific biological profile.

Table 2: General SAR Insights from Benzoic Acid Analogs

| Structural Feature | Impact on Activity |

| Carboxyl Group | Often essential for binding to target enzymes. |

| Phenyl Ring Substituents | Modulate electronic and steric properties, influencing binding affinity. |

| Methoxy Groups | Can enhance hydrophilicity and favor hydrophilic interactions. nih.gov |

| Positional Isomerism | The relative position of substituents significantly affects biological activity. icm.edu.pl |

Investigation of Anti-inflammatory Mechanisms at the Molecular Level

The anti-inflammatory effects of various phenolic and benzoic acid compounds are often attributed to their ability to interfere with key inflammatory pathways at the molecular level. Research into related compounds provides a framework for understanding the potential mechanisms of this compound.

Inhibition of Inflammatory Mediators and Signaling Pathways

A common mechanism of anti-inflammatory action for many compounds is the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins (B1171923) (e.g., PGE2). mdpi.com These molecules are produced by enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively, which are often upregulated during inflammation. mdpi.com

Studies on structurally similar compounds have demonstrated their ability to suppress the production of these inflammatory mediators in cell-based assays. mdpi.comnih.gov For example, 2-hydroxy-4-methoxy benzoic acid has been shown to attenuate inflammation by reducing levels of inflammatory cytokines. nih.gov Furthermore, compounds with similar structural motifs have been found to inhibit the activation of key signaling pathways involved in the inflammatory response, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. mdpi.com These pathways control the expression of many pro-inflammatory genes, and their inhibition is a key target for anti-inflammatory drug development. mdpi.com

Elucidation of Molecular Targets for Anti-inflammatory Effects

The identification of specific molecular targets is a critical step in understanding the mechanism of action of a drug candidate. For anti-inflammatory benzoic acid derivatives, cyclooxygenase (COX) enzymes are well-established targets. fip.org These enzymes exist in two main isoforms, COX-1 and COX-2, which are involved in both physiological and pathological prostaglandin (B15479496) synthesis.

Beyond COX enzymes, other potential molecular targets for compounds like this compound could include lipoxygenases (LOX), which are also involved in the production of inflammatory mediators. nih.gov Additionally, the modulation of transcription factors such as NF-κB and the enzymes involved in their activation pathways represent another layer of potential molecular targets. mdpi.com The antioxidant properties of phenolic compounds can also contribute to their anti-inflammatory effects by quenching reactive oxygen species that can act as signaling molecules in inflammatory pathways. nih.gov

Table 3: Potential Molecular Targets and Mechanisms for Anti-inflammatory Effects

| Molecular Target/Pathway | Potential Effect of Inhibition/Modulation |

| Cyclooxygenase (COX) Enzymes | Decreased production of prostaglandins (e.g., PGE2). mdpi.com |

| Inducible Nitric Oxide Synthase (iNOS) | Decreased production of nitric oxide (NO). mdpi.com |

| Nuclear Factor-kappa B (NF-κB) Signaling | Reduced expression of pro-inflammatory genes. mdpi.com |

| Mitogen-Activated Protein Kinase (MAPK) Signaling | Modulation of cellular responses to inflammatory stimuli. mdpi.com |

Advanced Analytical Method Development for Research Applications

Development of High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of non-volatile and thermally labile compounds like "4-Methoxy-3-(2-methoxy-2-oxoethoxy)benzoic acid". Method development often involves the strategic selection of chromatographic conditions to achieve optimal separation and detection.

Reverse-phase HPLC (RP-HPLC) is frequently the method of choice for separating moderately polar compounds such as benzoic acid derivatives. In a typical RP-HPLC setup, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. For "this compound," a mobile phase consisting of a mixture of methanol (B129727) or acetonitrile (B52724) and water, often with an acidic modifier like formic acid, can be employed to ensure good peak shape and resolution. vu.edu.au The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase.